Cilastatin sodium
Übersicht
Beschreibung
Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous compound . It is a dipeptidase inhibitor with nephroprotective effects . It is derived from heptenoic acid and its molecular mass is 380.43 g . It inhibits the bacterial metallo-beta-lactamase enzyme CphA .
Synthesis Analysis
An improved process has been developed for the synthesis of Cilastatin Sodium with more than 99.5% purity . The process was specially modified to control the epimeric impurities . A method for synthesizing cilastatin sodium has been disclosed which involves preparing (Z)-7-iodine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester by reaction of (Z)-7-chlorine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester and sodium iodide .Molecular Structure Analysis
The molecular formula of Cilastatin sodium is C16H25N2NaO5S . The average mass is 380.43 Da and the monoisotopic mass is 380.13818737 Da .Chemical Reactions Analysis
Oxygen, water, particle shape, and particle size have significant effects on the stability of Cilastatin sodium . Reducing headspace oxygen level by nitrogen purging could significantly inhibit the degradation of cilastatin sodium .Physical And Chemical Properties Analysis
The effects of headspace oxygen (HO), water content, particle shape, and particle size on the stability of Cilastatin sodium were investigated . The results showed that free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .Wissenschaftliche Forschungsanwendungen
Neuroprotective Treatment in the Management of Glaucoma
- Summary of Application : Cilastatin is being studied for its potential anti-inflammatory and neuroprotective effects in the management of glaucoma, a neurodegenerative disease that causes blindness .
- Methods of Application : In the study, an experimental mouse model based on unilateral (left) laser-induced ocular hypertension (OHT) was used. Male Swiss mice were administered Cilastatin daily (300 mg/kg, i.p.) two days before OHT surgery until sacrifice 3 or 7 days later .
- Results or Outcomes : The study found that OHT successfully increased intraocular pressure (IOP) values in OHT eyes but not in contralateral eyes; Cilastatin did not affect IOP values .
Synthesis of Mesoporous Silica Nanoparticles for Drug Delivery
- Summary of Application : Cilastatin derivatives are being used as structure-directing agents for the synthesis of mesoporous silica nanoparticles (MSNs), which are promising vehicles in controlled drug delivery systems .
- Methods of Application : The study describes the preparation of MSNs from structure-directing agents based on Cilastatin in a simple, fast, and one-step process .
- Results or Outcomes : The synthesized MSNs have shown good sphericity and remarkable textural properties. The size of the nanoparticles can be adjusted by simply selecting the stirring speed, time, and aging temperature during the synthesis procedure .
Nephroprotective Effects in Acute Kidney Injury
- Summary of Application : Cilastatin is an inhibitor of drug metabolism in the proximal tubule of the kidney that demonstrates nephroprotective effects in animal models . It has been in clinical use since the 1980s in combination with the antibiotic imipenem to prevent imipenem degradation .
- Methods of Application : This systematic review and meta-analysis was undertaken to evaluate the nephroprotective effects of cilastatin among people susceptible to acute kidney injury (AKI). The study systematically searched MEDLINE, Embase, Web of Science, and the Cochrane Controlled Trials registry from database inception to November 2023 .
- Results or Outcomes : The study found that cilastatin has potential nephroprotective effects in people at risk of acute kidney injury .
Inhibitor of Leukotriene Conversion
- Summary of Application : Cilastatin is known to inhibit the conversion of leukotriene D4 to leukotriene E4 . This property could have implications in the treatment of conditions where leukotrienes play a role, such as asthma and allergic rhinitis .
- Methods of Application : The specific methods of application in this context would depend on the specifics of the research study or clinical trial. Typically, cilastatin would be administered and its effects on leukotriene levels and related symptoms would be monitored .
- Results or Outcomes : The outcomes would also depend on the specifics of the study or trial. However, the expectation would be a reduction in the levels of leukotriene E4 and potentially an improvement in symptoms related to conditions like asthma and allergic rhinitis .
Treatment of Nephropathologies Associated with Inflammation
- Summary of Application : Cilastatin is generally used in the treatment of nephropathologies associated with inflammation . It is being evaluated for its protective role in an experimental mouse model based on unilateral (left) laser-induced ocular hypertension (OHT) .
- Methods of Application : In the study, male Swiss mice were administered Cilastatin daily (300 mg/kg, i.p.) two days before OHT surgery until sacrifice 3 or 7 days later .
- Results or Outcomes : The study found that OHT successfully increased intraocular pressure (IOP) values in OHT eyes but not in contralateral eyes; Cilastatin did not affect IOP values .
Inhibitor of Drug Metabolism in the Proximal Tubule of the Kidney
- Summary of Application : Cilastatin is an inhibitor of drug metabolism in the proximal tubule of the kidney . It has been in clinical use since the 1980s in combination with the antibiotic imipenem to prevent imipenem degradation .
- Methods of Application : This systematic review and meta-analysis was undertaken to evaluate the nephroprotective effects of cilastatin among people susceptible to acute kidney injury (AKI). The study systematically searched MEDLINE, Embase, Web of Science, and the Cochrane Controlled Trials registry from database inception to November 2023 .
- Results or Outcomes : The study found that cilastatin has potential nephroprotective effects in people at risk of acute kidney injury .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBTTUOVWMPJN-QBNHLFMHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046915 | |
Record name | Cilastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilastatin sodium | |
CAS RN |
81129-83-1 | |
Record name | Cilastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.